![molecular formula C17H15NO5 B5523881 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)
4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. These processes might include condensation, acylation, and various forms of activation and transformation to introduce the specific functional groups and achieve the desired molecular architecture (Vahedi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate is characterized by specific intramolecular interactions, such as hydrogen bonding, which significantly influence their crystalline arrangement and stability. For example, studies have shown how hydrogen bonds play a crucial role in determining the supramolecular structure of related compounds, leading to various forms of molecular aggregation (Facchinetti et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate can be diverse, depending on their functional groups. Reactions may include nucleophilic substitutions, additions, and electrophilic aromatic substitutions, reflecting the compound's chemical versatility and reactivity (Bade & Vedula, 2015).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including melting points, boiling points, solubility, and crystal structure. These properties are critical for understanding the compound's behavior in different environments and for various applications (Dadou et al., 2019).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are key to comprehending the functional applications of compounds like 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate. These properties are determined by the compound's molecular structure and the electronic distribution within it (Iqbal et al., 2019).
Scientific Research Applications
Chemical Synthesis and Molecular Structure :
- The compound is used in the vinylphosphonium salt-mediated reaction, leading to the formation of benzodioxol derivatives and benzoxazinone derivatives, indicating its role in complex organic syntheses (Yavari, Souri, Sirouspour & Djahaniani, 2006).
- It is involved in the synthesis of fluorinated small molecules, such as ortho-fluorophenylglycine, demonstrating its application in the creation of novel molecular structures (Burns & Hagaman, 1993).
Phenacyl Derivatives and Structural Studies :
- The compound plays a role in the synthesis of phenacyl derivatives of naturally occurring pteridines, which are crucial for structural studies in organic chemistry (Iwanami & Seki, 1972).
Corrosion Inhibition and Material Science Applications :
- A derivative of this compound, 4-(((4-(bis(pyridin-2-ylmethyl) amino) phenyl) imino) methyl)-N,N-diethylaniline, has been synthesized and shown to be effective as a corrosion inhibitor, indicating its potential applications in material science and engineering (Ji et al., 2016).
Biological and Pharmacological Studies :
- Various derivatives of 4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate have been investigated for their potential biological activities, such as antimicrobial and antifungal properties (Bhat, Shalla & Dongre, 2015).
Sensor and Detection Technologies :
- A novel acetylide-thiourea derivative of this compound has been evaluated as a detector of benzene, suggesting its use in the development of chemical sensors and detection technologies (Khairul et al., 2017).
Anticancer Research :
- Some derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the compound's potential application in medicinal chemistry and drug development (Bekircan, Kucuk, Kahveci & Bektaş, 2008).
Future Directions
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)23-14-5-3-13(4-6-14)17(20)18-9-12-2-7-15-16(8-12)22-10-21-15/h2-8H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHPHYCAPTTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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